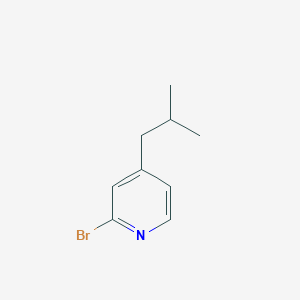
2-Bromo-4-isobutylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-isobutylpyridine is an organic compound with the molecular formula C9H12BrN. It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the 2-position and an isobutyl group at the 4-position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-isobutylpyridine typically involves the bromination of 4-isobutylpyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. This helps in scaling up the production while maintaining safety and efficiency .
化学反应分析
Types of Reactions: 2-Bromo-4-isobutylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples of these reactions are less common in the literature.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as reagents.
Major Products:
科学研究应用
2-Bromo-4-isobutylpyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug discovery and development.
Material Science: It can be used in the synthesis of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-Bromo-4-isobutylpyridine in chemical reactions involves the activation of the bromine atom, which can be displaced by nucleophiles. In catalytic processes like Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-palladium bond, followed by transmetalation with the boronic acid and reductive elimination to form the final product .
相似化合物的比较
2-Bromo-4-isopropylaniline: This compound is similar in structure but has an aniline group instead of a pyridine ring.
2-Bromopyridine: A simpler analog with only a bromine substituent, it is less sterically hindered and may react differently in certain conditions.
Uniqueness: 2-Bromo-4-isobutylpyridine is unique due to the presence of both a bulky isobutyl group and a reactive bromine atom. This combination allows for selective reactions and the formation of complex molecules that are not easily accessible from simpler pyridine derivatives .
属性
分子式 |
C9H12BrN |
|---|---|
分子量 |
214.10 g/mol |
IUPAC 名称 |
2-bromo-4-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C9H12BrN/c1-7(2)5-8-3-4-11-9(10)6-8/h3-4,6-7H,5H2,1-2H3 |
InChI 键 |
RKOCALUAHSJRKK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=CC(=NC=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


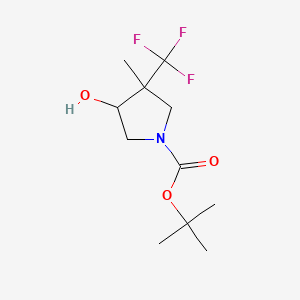
![Methyl 3-[(S)-7-Bromo-2-[[(R)-2-hydroxypropyl]amino]-5-(2-pyridyl)-3H-benzo[e][1,4]diazepin-3-yl]propanoate](/img/structure/B15330103.png)


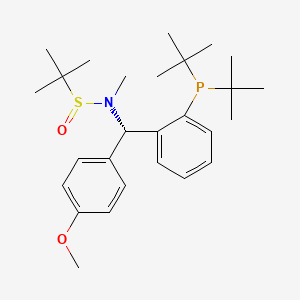
![2,2',5,5'-Tetrafluoro-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B15330123.png)


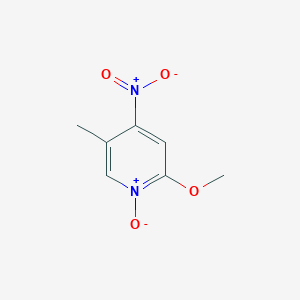
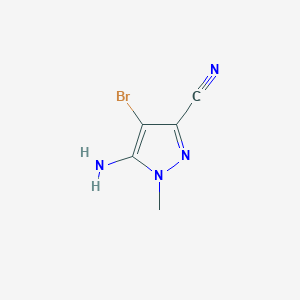

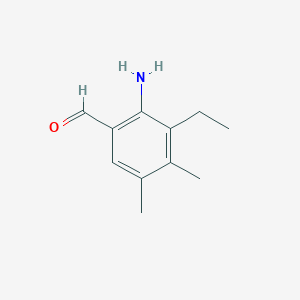
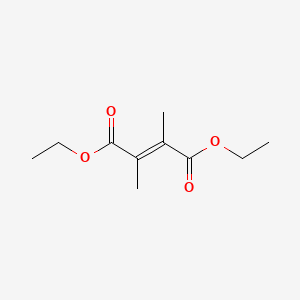
![5-[3,5-bis(4-formylphenyl)phenyl]pyridine-2-carbaldehyde](/img/structure/B15330182.png)
